![molecular formula C13H14FNO3S B2671725 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034301-63-6](/img/structure/B2671725.png)
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone, also known as CFT or WIN-35,428, is a synthetic compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in treating several neurological and psychiatric disorders.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Compounds like 2-azabicyclo[3.2.0]heptanes, which share a resemblance in structural complexity with the compound , have been utilized as advanced building blocks in drug discovery. For instance, the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been employed to produce 2-azabicyclo[3.2.0]heptanes. This method was particularly used for the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline, highlighting its utility in creating novel pharmacophores for drug development (Druzhenko et al., 2018).
Photocycloaddition Reactions
The photocycloaddition reactions involving nitrogen- and sulfur-containing dienes have demonstrated the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts. Such reactions benefit from the use of visible light, marking a significant improvement over traditional methods that require UV light irradiation. This approach underscores the potential of employing such bicyclic compounds in synthesizing biologically active molecules or chiral spiro ammonium salts with notable efficiency and precision (Jirásek et al., 2017).
β-Lactamase Inhibition
A related compound, CP-45,899, demonstrates the role of bicyclic structures in inhibiting bacterial β-lactamases, thereby extending the antibacterial spectrum of β-lactams. This specific inhibitor has shown to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains, highlighting the therapeutic potential of such bicyclic compounds in addressing antibiotic resistance (English et al., 1978).
properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXWQPUOAXBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)
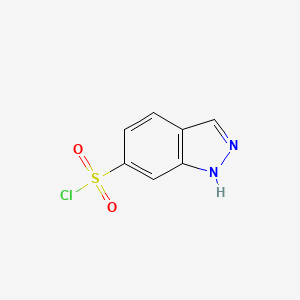
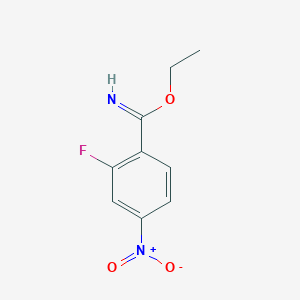
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
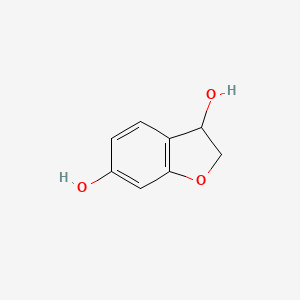
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)

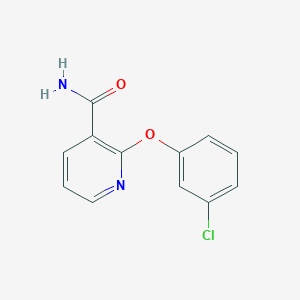
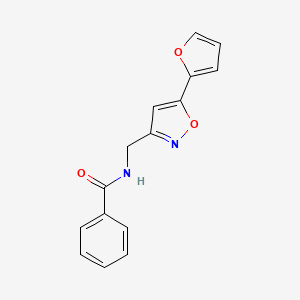
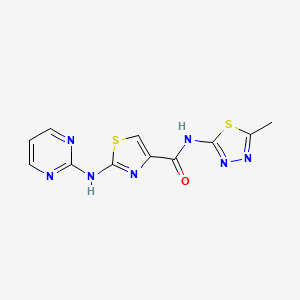
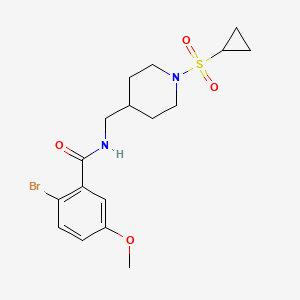

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)